molecular formula C20H22N2O2S B11361715 2-[(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)sulfanyl]-5-methyl-1H-benzimidazole

2-[(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)sulfanyl]-5-methyl-1H-benzimidazole

Cat. No.: B11361715
M. Wt: 354.5 g/mol
InChI Key: FLMQJUFWHTZMMH-SNAWJCMRSA-N
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Description

2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the benzodiazole core with a suitable thiol reagent under mild conditions.

    Attachment of the Phenoxyethyl Group: This can be done via nucleophilic substitution reactions, where the phenoxyethyl group is introduced using an appropriate leaving group.

    Methoxylation and Prop-1-en-1-yl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE: Lacks the methyl group at the 5-position.

    2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZOTHIAZOLE: Contains a sulfur atom in place of the nitrogen atom in the benzodiazole core.

Uniqueness

The presence of the specific functional groups in 2-[(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)SULFANYL]-5-METHYL-1H-1,3-BENZODIAZOLE imparts unique chemical and biological properties that may not be present in similar compounds. These properties can be exploited for specific applications in research and industry.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C20H22N2O2S/c1-4-5-15-7-9-18(19(13-15)23-3)24-10-11-25-20-21-16-8-6-14(2)12-17(16)22-20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)/b5-4+

InChI Key

FLMQJUFWHTZMMH-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C)OC

Origin of Product

United States

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